2-(5-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide 2-(5-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16313874
InChI: InChI=1S/C22H23N3O2/c1-15(2)25-12-10-18-19(5-4-6-21(18)25)23-22(26)14-24-11-9-16-13-17(27-3)7-8-20(16)24/h4-13,15H,14H2,1-3H3,(H,23,26)
SMILES:
Molecular Formula: C22H23N3O2
Molecular Weight: 361.4 g/mol

2-(5-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide

CAS No.:

Cat. No.: VC16313874

Molecular Formula: C22H23N3O2

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

2-(5-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide -

Specification

Molecular Formula C22H23N3O2
Molecular Weight 361.4 g/mol
IUPAC Name 2-(5-methoxyindol-1-yl)-N-(1-propan-2-ylindol-4-yl)acetamide
Standard InChI InChI=1S/C22H23N3O2/c1-15(2)25-12-10-18-19(5-4-6-21(18)25)23-22(26)14-24-11-9-16-13-17(27-3)7-8-20(16)24/h4-13,15H,14H2,1-3H3,(H,23,26)
Standard InChI Key DYYCBGSJIBJISC-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C3C=CC(=C4)OC

Introduction

2-(5-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is a complex organic compound featuring two indole rings connected by an acetamide linkage. This compound has garnered significant attention in the fields of neuroscience and medicinal chemistry due to its potential pharmacological applications, particularly in the context of antidepressant effects.

Key Structural Features:

  • Molecular Formula: C22H23N3O2

  • Molecular Weight: 361.4 g/mol

  • CAS Number: 1324060-34-5

Synthesis and Chemical Reactivity

The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide involves several steps, typically carried out under controlled conditions to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purify the final product.

Synthesis Steps:

  • Preparation of Indole Precursors: This involves the synthesis of the indole moieties, which are crucial for the compound's structure.

  • Formation of the Acetamide Linkage: The indole precursors are then linked via an acetamide group, forming the core structure of the compound.

  • Purification: Final purification steps ensure the compound's purity for further analysis.

Biological Activities and Potential Applications

2-(5-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is believed to interact with neurotransmitter systems, particularly serotonin receptors, due to its structural similarity to other indole-based compounds known to affect serotonergic pathways. Preliminary studies suggest potential antidepressant effects, although further research is needed to elucidate its specific mechanisms of action.

Potential Applications:

  • Neuroscience: The compound's interaction with serotonin receptors makes it a candidate for studying neurological disorders.

  • Medicinal Chemistry: Its potential antidepressant effects warrant further investigation in clinical settings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator